3-ethylpentane-1-thiol
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Overview
Description
3-ethylpentane-1-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors. This compound is a derivative of 3-ethylpentane, where a thiol group replaces one of the hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylpentane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-ethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst. This process typically requires elevated temperatures and pressures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of thiourea as a nucleophile. The reaction proceeds through the formation of an intermediate alkyl isothiourea salt, which is then hydrolyzed to yield the desired thiol. This method is advantageous because it minimizes the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
3-ethylpentane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R–S–S–R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).
Reduction: Zinc and hydrochloric acid (HCl) are commonly used reducing agents.
Substitution: Thiourea is often used as a nucleophile in substitution reactions.
Major Products Formed
Oxidation: The major product is a disulfide.
Reduction: The major product is the original thiol.
Substitution: The major product depends on the specific substitution reaction but typically involves the replacement of a leaving group with the thiol group.
Scientific Research Applications
3-ethylpentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfides and other sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, including the formation of disulfide bonds in proteins.
Medicine: Thiols are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Thiols are used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethylpentane-1-thiol involves its ability to form disulfide bonds through oxidation. These disulfide bonds are crucial in stabilizing the three-dimensional structure of proteins. Additionally, thiols can act as nucleophiles in substitution reactions, where they attack electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
3-ethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the thiol group.
3-ethylpentan-3-ol: An alcohol derivative of 3-ethylpentane.
1-pentanethiol: A thiol with a similar structure but a different carbon chain arrangement.
Uniqueness
3-ethylpentane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties, such as the ability to form disulfide bonds and participate in nucleophilic substitution reactions. These properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
110502-84-6 |
---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.3 |
Purity |
95 |
Origin of Product |
United States |
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